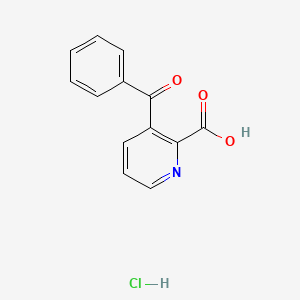

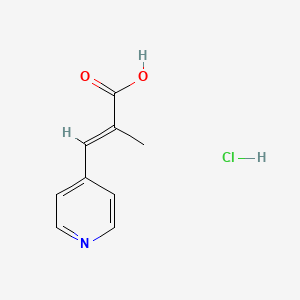

3-Benzoylpyridine-2-carboxylic acid hydrochloride

Overview

Description

3-Benzoylpyridine-2-carboxylic acid hydrochloride is a pyridine derivative . It is a heterocyclic building block used in chemical synthesis . The compound has a molecular weight of 263.68 .

Synthesis Analysis

This compound may be used in the synthesis of 5-methyl-N-aryl substituted-1,3-oxazolidine-2,4-dione derivatives .Molecular Structure Analysis

The IUPAC name for this compound is 3-benzoyl-2-pyridinecarboxylic acid hydrochloride . The InChI code is 1S/C13H9NO3.ClH/c15-12(9-5-2-1-3-6-9)10-7-4-8-14-11(10)13(16)17;/h1-8H,(H,16,17);1H .Physical And Chemical Properties Analysis

The compound is in the form of a powder . It has a melting point of 151-155 °C (lit.) .Scientific Research Applications

Synthesis and Antimicrobial Activity

One application of 3-Benzoylpyridine-2-carboxylic acid hydrochloride and its derivatives is in the synthesis of compounds with potential antimicrobial properties. For example, the synthesis and antimicrobial activity of new pyridine derivatives were explored, where 2-Amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were utilized to prepare pyridine-3-carboxylic acids with variable and modest activity against bacteria and fungi (Patel, Agravat, Shaikh, 2011).

Coordination Polymers and Photophysical Properties

Another research area involves the use of this compound derivatives in the synthesis of coordination polymers with interesting structural and photophysical properties. For instance, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, including 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, were synthesized and characterized, demonstrating potential applications in luminescence and material science (Sivakumar, Reddy, Cowley, Butorac, 2011).

Synthesis and Reaction Studies

Additionally, studies have been conducted on the synthesis and reactions of various derivatives, providing insights into their chemical behavior and potential applications. For example, research on the synthesis of [1]Benzofuro[3,2-c]pyridine and its coordination reactions revealed the conversion of related compounds under specific conditions, suggesting applications in complex formation and material science (Mojumdar, Šimon, Krutošíková, 2009).

Chemical Synthesis and Analysis

The compound and its derivatives are also used in chemical synthesis and analysis, as seen in the development of novel fluorogenic reagents for high-sensitivity chromatographic analysis of primary amines, where 3-Benzoyl-2-quinolinecarboxaldehyde, a related compound, was characterized for this purpose (Beale, Hsieh, Savage, Wiesler, Novotny, 1989).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, suggesting measures to prevent exposure and manage risks .

properties

IUPAC Name |

3-benzoylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3.ClH/c15-12(9-5-2-1-3-6-9)10-7-4-8-14-11(10)13(16)17;/h1-8H,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLOWKFBFWJCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2880208.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2880211.png)

![2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide](/img/no-structure.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2880220.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2880222.png)

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)thio)propan-1-one](/img/structure/B2880225.png)